N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine
Overview
Description
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethylpyrazole with appropriate alkylating agents.
Attachment of the Propyl Chain: The pyrazole derivative is then reacted with a propyl halide under basic conditions to form the N-[3-(3,5-dimethylpyrazol-1-yl)propyl] intermediate.
Formation of the Piperidine Ring: The intermediate is then reacted with 1-(3-phenylpropyl)piperidin-3-amine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Reduced forms of the compound, potentially altering the pyrazole or piperidine rings.
Substitution: Substituted derivatives with new functional groups attached to the pyrazole or piperidine rings.
Scientific Research Applications
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1-(3-Phenylpropyl)piperidine: A compound with a similar piperidine ring and phenylpropyl group.
N-methylpropan-1-amine: A simpler amine with a similar propyl chain.
Uniqueness
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine is unique due to its combination of a pyrazole ring, a piperidine ring, and a phenylpropyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4/c1-19-17-20(2)26(24-19)16-8-13-23-22-12-7-15-25(18-22)14-6-11-21-9-4-3-5-10-21/h3-5,9-10,17,22-23H,6-8,11-16,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVLEDRBJNOHKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC2CCCN(C2)CCCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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